molecular formula C28H44O6 B13791091 3-alpha-Ethoxycarbonyl-12-alpha-hydroxy-7-oxocholan-24-oic acid, methyl ester CAS No. 73771-71-8

3-alpha-Ethoxycarbonyl-12-alpha-hydroxy-7-oxocholan-24-oic acid, methyl ester

Cat. No.: B13791091
CAS No.: 73771-71-8
M. Wt: 476.6 g/mol
InChI Key: IEGZAMNMNIJBBM-AMHABCAISA-N
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Description

3-alpha-Ethoxycarbonyl-12-alpha-hydroxy-7-oxocholan-24-oic acid, methyl ester is a complex organic compound with significant applications in various fields. It is a derivative of bile acids and has a molecular formula of C28H44O6. This compound is known for its unique chemical structure, which includes an ethoxycarbonyl group, a hydroxy group, and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-alpha-Ethoxycarbonyl-12-alpha-hydroxy-7-oxocholan-24-oic acid, methyl ester typically involves the oxidation of deoxycholic acid using sodium hypochlorite. The reaction is carried out at a controlled temperature of -15°C, with acetic acid used to adjust the acidity and methanol as the solvent. The crude product is then converted into a barium salt, which is subsequently removed, and the final product is recrystallized using methanol and water to achieve high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-alpha-Ethoxycarbonyl-12-alpha-hydroxy-7-oxocholan-24-oic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypochlorite for oxidation, lithium aluminum hydride for reduction, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional ketone or carboxyl groups, while reduction can yield hydroxyl derivatives.

Scientific Research Applications

3-alpha-Ethoxycarbonyl-12-alpha-hydroxy-7-oxocholan-24-oic acid, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its role in bile acid metabolism and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of liver diseases and cholesterol management.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-alpha-Ethoxycarbonyl-12-alpha-hydroxy-7-oxocholan-24-oic acid, methyl ester involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It can inhibit the production of endogenous bile acids and reduce the secretion of cholesterol in bile. This compound’s molecular targets include various enzymes and receptors in the liver and intestines .

Comparison with Similar Compounds

Similar Compounds

    7-Keto-3-alpha,12-alpha-dihydroxycholanic Acid: Another bile acid derivative with similar properties.

    3-Hydroxy-7-oxocholan-24-oic Acid: Shares structural similarities but differs in functional groups.

    Allocholic Acid: Another bile acid with distinct chemical properties.

Uniqueness

3-alpha-Ethoxycarbonyl-12-alpha-hydroxy-7-oxocholan-24-oic acid, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxycarbonyl group, in particular, differentiates it from other bile acid derivatives and contributes to its unique properties and applications.

Properties

CAS No.

73771-71-8

Molecular Formula

C28H44O6

Molecular Weight

476.6 g/mol

IUPAC Name

ethyl (3R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3-carboxylate

InChI

InChI=1S/C28H44O6/c1-6-34-26(32)17-11-12-27(3)18(13-17)14-22(29)25-20-9-8-19(16(2)7-10-24(31)33-5)28(20,4)23(30)15-21(25)27/h16-21,23,25,30H,6-15H2,1-5H3/t16-,17-,18?,19-,20+,21+,23+,25+,27+,28-/m1/s1

InChI Key

IEGZAMNMNIJBBM-AMHABCAISA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3C(=O)CC2C1)CC[C@@H]4[C@H](C)CCC(=O)OC)C)O)C

Canonical SMILES

CCOC(=O)C1CCC2(C(C1)CC(=O)C3C2CC(C4(C3CCC4C(C)CCC(=O)OC)C)O)C

Origin of Product

United States

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